An In-depth Technical Guide to 7,7-Dimethyl-6-azaspiro[3.4]octane: Structure, Properties, and Synthetic Strategy
An In-depth Technical Guide to 7,7-Dimethyl-6-azaspiro[3.4]octane: Structure, Properties, and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Azaspiro[3.4]octanes in Modern Medicinal Chemistry
Spirocyclic scaffolds have garnered significant attention in contemporary drug discovery due to their unique three-dimensional architecture.[1][2] These structures, characterized by two rings sharing a single carbon atom, offer a departure from the "flatland" of traditional aromatic compounds, providing improved physicochemical properties such as enhanced solubility and metabolic stability.[1] Among these, azaspirocycles, which incorporate a nitrogen atom at the spirocyclic junction or within one of the rings, are particularly valued as privileged scaffolds.[3][4] The 6-azaspiro[3.4]octane framework, featuring a four-membered azetidine ring fused to a five-membered cyclopentane ring, presents a conformationally restricted and novel chemical space for the development of potent and selective therapeutic agents.[3][5] This guide provides a detailed examination of a specific derivative, 7,7-Dimethyl-6-azaspiro[3.4]octane, offering insights into its structure, predicted properties, and a plausible synthetic approach. It is important to note that while this compound is commercially available as its hydrochloride salt, detailed experimental data in peer-reviewed literature is scarce. Therefore, this guide synthesizes information from analogous structures and established chemical principles to provide a robust scientific overview.
Chemical Structure and Properties
The core of 7,7-Dimethyl-6-azaspiro[3.4]octane is a spirocyclic system with an azetidine ring and a cyclopentane ring. The nitrogen atom is at the 6-position, and two methyl groups are substituted at the 7-position of the azetidine ring.
Predicted Physicochemical Properties
The introduction of spirocyclic scaffolds can lead to higher Fsp³, improving compound potency, selectivity, and pharmacokinetic properties.[1] The physicochemical properties of 7,7-Dimethyl-6-azaspiro[3.4]octane are predicted based on its structure and data from analogous spirocyclic amines.
| Property | Predicted Value | Justification |
| Molecular Formula | C₉H₁₇N | Based on the chemical structure. |
| Molecular Weight | 139.24 g/mol | Calculated from the molecular formula. |
| pKa | 9.0 - 10.0 | Secondary amines typically have pKa values in this range. The incorporation of an oxygen atom in related oxa-spirocyclic amines has been shown to reduce basicity, suggesting the parent azaspirocycle will have a typical amine pKa.[6] |
| logP | 1.5 - 2.5 | The presence of the hydrocarbon framework of the cyclopentane and methyl groups suggests moderate lipophilicity, while the secondary amine provides some polarity. Bridged and spirocyclic amines tend to have varying lipophilicity compared to their monocyclic counterparts.[7] |
| Aqueous Solubility | Moderately Soluble | The secondary amine can act as a hydrogen bond donor and acceptor, which should confer some water solubility. Spirocycles are known to modulate solubility.[1][6] |
| Physical State | Liquid at STP | Lower molecular weight amines are typically volatile liquids.[8] |
Structural Visualization
Caption: Chemical structure of 7,7-Dimethyl-6-azaspiro[3.4]octane.
Proposed Synthetic Route
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the azetidine ring, suggesting an intramolecular nucleophilic substitution. The precursor would be a cyclopentane derivative bearing both an amine and a leaving group.
Caption: Retrosynthetic approach for 7,7-Dimethyl-6-azaspiro[3.4]octane.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(Cyanomethyl)cyclopentane-1-carbonitrile
-
To a solution of cyclopentanone in a suitable solvent like ethanol, add potassium cyanide and ammonium chloride.
-
Stir the reaction mixture at room temperature. The reaction proceeds via the Strecker synthesis to yield the aminonitrile, which is then further cyanated.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by vacuum distillation.
Step 2: Grignard Reaction to form 1-(1-Amino-1-methylethyl)-1-(cyanomethyl)cyclopentane
-
Prepare a Grignard reagent from methyl bromide and magnesium turnings in anhydrous diethyl ether.
-
Add the solution of 1-(cyanomethyl)cyclopentane-1-carbonitrile dropwise to the Grignard reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate under reduced pressure.
Step 3: Reduction of the Nitrile to form 1-(1-Amino-1-methylethyl)-1-(2-aminoethyl)cyclopentane
-
Dissolve the product from Step 2 in a suitable solvent like tetrahydrofuran (THF).
-
Add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0°C.
-
Reflux the reaction mixture to ensure complete reduction of the nitrile group.
-
Work up the reaction by sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting solids and extract the filtrate with an organic solvent.
Step 4: Intramolecular Cyclization to form 7,7-Dimethyl-6-azaspiro[3.4]octane
-
This step can be achieved through various methods that convert one of the amino groups into a good leaving group, followed by intramolecular nucleophilic attack by the other amino group. One possibility is through a diazotization reaction.
-
Dissolve the diamine from Step 3 in dilute acid.
-
Add a solution of sodium nitrite at 0°C. The diazotization of one of the primary amines will lead to the formation of a diazonium salt, which is an excellent leaving group.
-
The other amino group will then displace the nitrogen gas in an intramolecular fashion to form the azetidine ring.
-
Neutralize the reaction mixture and extract the final product. Purify by column chromatography.
Predicted Spectroscopic Data
The structural elucidation of novel compounds relies heavily on spectroscopic techniques. Based on data for analogous azetidines and secondary amines, the following spectral characteristics are predicted for 7,7-Dimethyl-6-azaspiro[3.4]octane.
¹H NMR Spectroscopy
-
δ 3.0 - 3.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the secondary amine. This signal would disappear upon D₂O exchange.[9][10]
-
δ 2.5 - 3.0 ppm (m, 4H): These signals would correspond to the methylene protons of the azetidine ring (C5 and C8). Protons on carbons adjacent to the nitrogen atom are deshielded.[11][12]
-
δ 1.5 - 2.0 ppm (m, 8H): These multiplets would arise from the methylene protons of the cyclopentane ring.
-
δ 1.2 - 1.4 ppm (s, 6H): A sharp singlet integrating to six protons is expected for the two equivalent methyl groups at the C7 position.
¹³C NMR Spectroscopy
-
δ 60 - 70 ppm: The spiro carbon (C5) would appear in this region, being a quaternary carbon attached to nitrogen.
-
δ 50 - 60 ppm: The carbon atom C7, bearing the two methyl groups and attached to the nitrogen, would resonate here.
-
δ 45 - 55 ppm: The methylene carbons of the azetidine ring (C8) are expected in this range.[13][14]
-
δ 30 - 40 ppm: The methylene carbons of the cyclopentane ring adjacent to the spiro center.
-
δ 20 - 30 ppm: The remaining methylene carbons of the cyclopentane ring and the carbons of the two methyl groups.[15]
Infrared (IR) Spectroscopy
-
3300 - 3500 cm⁻¹ (weak to medium, sharp): A single absorption band in this region is characteristic of the N-H stretching vibration of a secondary amine.[9][10][16][17]
-
2850 - 2960 cm⁻¹ (strong, sharp): These bands correspond to the C-H stretching vibrations of the aliphatic cyclopentane and methyl groups.
-
1100 - 1250 cm⁻¹ (medium): The C-N stretching vibration for aliphatic amines is expected in this region.[16]
Applications in Drug Discovery
Azaspiro[3.4]octane scaffolds are valuable in medicinal chemistry for several reasons:
-
Three-Dimensionality: They provide a rigid, three-dimensional framework that can orient substituents in specific vectors to optimize interactions with biological targets.[3]
-
Improved Physicochemical Properties: The introduction of a spirocyclic core can enhance aqueous solubility and metabolic stability compared to non-spirocyclic analogs.[1]
-
Novelty and Patentability: These scaffolds represent a novel chemical space, which is advantageous for developing new intellectual property.[3]
Derivatives of azaspiro[3.4]octane have been explored as antagonists for various receptors and as core structures in the development of agents for a range of therapeutic areas. The 7,7-dimethyl substitution pattern in the target molecule could serve to block metabolic oxidation at that position, potentially increasing the compound's in vivo half-life.
Conclusion
7,7-Dimethyl-6-azaspiro[3.4]octane is a fascinating molecule that embodies the desirable characteristics of spirocyclic scaffolds for modern drug discovery. While specific experimental data for this compound is limited, a thorough understanding of its structure, predicted properties, and potential synthetic routes can be achieved through the analysis of related compounds and fundamental chemical principles. This guide provides a solid foundation for researchers interested in exploring the synthesis and applications of this and other novel azaspiro[3.4]octane derivatives. The continued investigation of such unique three-dimensional structures will undoubtedly lead to the discovery of next-generation therapeutics.
References
-
IR: amines. (n.d.). Retrieved from a relevant chemistry resource.[16]
-
Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog.[17]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.[9]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.[10]
-
Heacock, R. A., & Marion, L. (n.d.). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Science Publishing.[18]
-
BenchChem. (n.d.). The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry.[19]
-
The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.[20]
-
BenchChem. (n.d.). 13C NMR Analysis of 1-(4-Methylbenzyl)azetidine.[13]
-
BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.[1]
-
ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.[3]
-
PMC. (2025, June 5). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.[21]
-
ResearchGate. (n.d.). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j).[22]
-
ACS Medicinal Chemistry Letters. (2025, September 25). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination.[7]
-
ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.[11]
-
ChemicalBook. (n.d.). Azetidine(503-29-7) 13C NMR spectrum.[14]
-
Semantic Scholar. (2017, August 24). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery.[4]
-
ACS Publications. (2011, November 23). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.[5]
-
Spiroacademy. (n.d.). Amines.[8]
-
ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry.[2]
-
ACS Figshare. (2016, February 22). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters.[23]
-
MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.[24]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0279446).
-
RSC Publishing. (2021, July 27). Oxa-spirocycles: synthesis, properties and applications. Chemical Science.[6]
-
BenchChem. (n.d.). Characterization of 1,3-Oxazetidine: A Comparative Guide to its Predicted and Analogous NMR Spectral Data.[12]
-
A resource on 13C NMR spectroscopy. (n.d.). 13C NMR spectroscopy • Chemical shift.[15]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spiroacademy.com [spiroacademy.com]
- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Azetidine(503-29-7) 13C NMR spectrum [chemicalbook.com]
- 15. bhu.ac.in [bhu.ac.in]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. rsc.org [rsc.org]
- 21. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. acs.figshare.com [acs.figshare.com]
- 24. mdpi.com [mdpi.com]
